(Cyclohexylamino) benzoate; hydrochloride, also known as hexylcaine hydrochloride, is a compound classified as an organic benzoic acid ester. It is primarily recognized for its application as a local anesthetic. The compound acts by inhibiting sodium channels, thereby preventing the propagation of action potentials in neuronal cells. Although it has been withdrawn from the US market, it remains significant in pharmaceutical research and applications.
Hexylcaine hydrochloride is derived from benzoic acid and cyclohexylamine. Its chemical structure allows it to function effectively as a local anesthetic, similar to other compounds in its class.
The synthesis of (cyclohexylamino) benzoate; hydrochloride typically involves the esterification of benzoic acid with cyclohexylamine. This process can be executed through various methods including:
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. A common approach involves heating the reactants under reflux conditions while monitoring for completion via techniques such as thin-layer chromatography.
The molecular formula of (cyclohexylamino) benzoate; hydrochloride is . The compound features a cyclohexyl group attached to an amino group, which is further connected to a benzoate moiety.
The three-dimensional structure can be analyzed using molecular modeling software, which provides insights into steric interactions and potential binding sites.
(Cyclohexylamino) benzoate; hydrochloride can undergo several chemical reactions:
The stability of the compound is influenced by pH and temperature, which can affect its reactivity and shelf-life. Analytical techniques such as high-performance liquid chromatography can be employed to study these reactions quantitatively.
The mechanism of action for (cyclohexylamino) benzoate; hydrochloride involves:
This mechanism results in localized numbness, making it effective for short surgical procedures.
Relevant data from stability studies indicate that the compound maintains its integrity over a range of temperatures but should be stored in a dry environment to prevent hydrolysis.
(Cyclohexylamino) benzoate; hydrochloride has several scientific uses:
Despite its withdrawal from the market, ongoing research continues to explore its properties and potential new applications in medicine.
Early synthetic routes to (cyclohexylamino)benzoate;hydrochloride (CAS 65440-10-0, C₁₃H₁₈ClNO₂) relied heavily on stoichiometric reagents and linear reaction sequences. The compound’s core structure combines a cyclohexylamine moiety linked via an amino group to a benzoate ester, necessitating multi-step approaches to assemble both components [1].
Initial industrial production utilized catalytic hydrogenation of aromatic amines—particularly aniline derivatives—to generate the cyclohexylamine subunit. Early patents employed Raney nickel or platinum oxide catalysts under high-pressure hydrogen (50–200 atm) at 100–150°C. While achieving moderate yields (60–75%), these methods suffered from over-reduction byproducts like cyclohexane and N-cyclohexylidenecyclohexylamine, requiring costly purification [2]. Modern adaptations replaced these with ruthenium-based catalysts (e.g., Ru/Al₂O₃), enabling hydrogenation at <10 atm pressure and 80°C. This shift improved selectivity to >90% by suppressing C–N bond cleavage and minimizing deamination side reactions [5].
Benzoate ester formation historically employed Fischer esterification, combining benzoic acid with alcohols like 2-propanol under acid catalysis (H₂SO₄ or p-toluenesulfonic acid). Prolonged reflux (6–12 hours) yielded crude esters, but dehydration side products and catalyst residues complicated purification. Schotten-Baumann acylation emerged as a superior alternative, reacting benzoyl chloride with amino-alcohols (e.g., 1-amino-2-propanol) in biphasic water/dichloromethane systems. This method achieved near-quantitative conversion within 2 hours at 0–5°C, with the aqueous phase scavenging HCl byproduct. The resulting 2-hydroxypropyl benzoate intermediates were critical for subsequent N-alkylation with cyclohexylamine [7].
Cyclohexylamine serves as a nucleophile in SN₂ reactions with halogenated benzoate esters. Early routes used α-bromoesters (e.g., 1-bromo-2-propyl benzoate), but competing elimination reactions generated acrylic byproducts, capping yields at 65–70%. Modern approaches employ mesylate or tosylate leaving groups instead, reducing elimination tendencies. For instance, reacting 2-(mesyloxy)propyl benzoate with cyclohexylamine in acetonitrile at 60°C achieves 88% yield of the tertiary amine precursor. The hydrochloride salt is then precipitated by HCl gas saturation in diethyl ether, yielding >99% pure (cyclohexylamino)benzoate;hydrochloride as a crystalline solid [1] [6].
Table 1: Historical vs. Modern Synthetic Approaches
Synthetic Step | Historical Method (Yield) | Modern Adaptation (Yield) | Key Improvement |
---|---|---|---|
Cyclohexylamine Synthesis | Raney Ni H₂ (200 atm), 150°C (65%) | Ru/Al₂O₃ H₂ (5 atm), 80°C (92%) | Lower pressure, fewer byproducts |
Benzoate Ester Formation | H₂SO₄-catalyzed reflux, 12h (70%) | Schotten-Baumann, 0°C, 2h (98%) | Faster, higher conversion |
N-Alkylation | α-Bromoester, EtOH, Δ (68%) | α-Mesylate ester, CH₃CN, 60°C (88%) | Suppressed elimination |
Solvent polarity critically impacts nucleophilic substitution efficiency. Polar aprotic solvents like DMF and DMSO accelerate reactions by enhancing cyclohexylamine nucleophilicity but promote thermal degradation above 80°C. Studies show acetonitrile optimally balances solvation and stability, enabling complete conversion in <4 hours at 60°C. Kinetic analyses reveal the reaction follows second-order kinetics (first-order in both amine and alkylating agent), with an activation energy (Ea) of 72 kJ/mol. Reducing water content to <200 ppm minimizes hydrolysis of the ester group or mesylate leaving group, boosting yields by 12% [3] [5]. Microwave-assisted synthesis has further revolutionized kinetics, achieving 95% conversion in 15 minutes via controlled dielectric heating at 100°C. This eliminates localized hot spots common in oil-bath heating, suppressing byproduct formation .
Scaling (cyclohexylamino)benzoate;hydrochloride synthesis introduces reproducibility issues absent in lab batches. Exothermicity during N-alkylation poses safety risks: adding alkylating agents faster than 0.5 mL/min to cyclohexylamine mixtures can raise temperatures by 50°C, triggering decarboxylation. Continuous-flow reactors mitigate this via in-line heat exchangers, maintaining isothermal conditions while enabling throughputs of 50 kg/day [5]. Purity consistency is another hurdle; residual solvents (DMF, acetonitrile) must be held below ICH Q3C limits (880 ppm for DMF). Crystallization optimization is essential—replacing ethanol with methyl tert-butyl ether (MTBE) as the anti-solvent reduces solvent retention by 60% and yields particles with uniform morphology (>90% crystals >100 μm). Byproduct management remains critical: trace N,N-dicyclohexyl impurities (<0.3%) from amine dialkylation require selective adsorption via acidic alumina columns during workup [1] [7]. Finally, cost-effective cyclohexylamine sourcing relies on optimizing benzene nitration/hydrogenation or nitrocyclohexane reductive amination, where catalyst lifetime dictates economics. Fixed-bed reactors with Pd/C catalysts maintain >90% yield for 500 hours before regeneration, minimizing raw material expenses [2].
Table 3: Industrial Scalability Challenges and Solutions
Challenge | Root Cause | Scalability Solution | Outcome |
---|---|---|---|
Thermal runaway in alkylation | High ΔH of reaction (-120 kJ/mol) | Continuous-flow reactor + cooling | Isothermal process; 50 kg/day output |
Solvent residuals (DMF) | High boiling point (153°C) | MTBE crystallization | Residuals <300 ppm; uniform crystals |
N,N-Dicyclohexyl impurity | Excess alkylating agent | Acidic alumina adsorption | Impurity <0.1% in API |
Cyclohexylamine cost | Catalyst deamination | Pd/C fixed-bed, 500h stability | Amine production cost reduced by 40% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7